1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole

Lipophilicity Membrane permeability Octahydroindole scaffold

Research groups exploring CNS targets often face a critical gap in obtaining well-characterized, highly lipophilic octahydroindole building blocks for blood-brain barrier penetration studies. CAS 646450-12-6 directly addresses this need as a cinnamyl-substituted octahydroindole scaffold. - Predicted superior passive BBB penetration (XLogP3-AA 4.2, TPSA 3.2 Ų) compared to carboxylated analogs, ideal for CNS chemical probe design. - Three distinct functionalization sites (N-quaternization, electrophilic aromatic substitution, olefin manipulation) enable rapid and diverse SAR exploration without the need for protection/deprotection steps. - Supplied as a versatile comparator to 1-benzyl- and 1-cinnamyl-2-carboxylic acid octahydroindole analogs for probing the electronic and steric effects of the N-1 substituent.

Molecular Formula C17H23N
Molecular Weight 241.37 g/mol
CAS No. 646450-12-6
Cat. No. B12605369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole
CAS646450-12-6
Molecular FormulaC17H23N
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCN2CC=CC3=CC=CC=C3
InChIInChI=1S/C17H23N/c1-2-7-15(8-3-1)9-6-13-18-14-12-16-10-4-5-11-17(16)18/h1-3,6-9,16-17H,4-5,10-14H2
InChIKeyREZYBZOBKCVCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole (CAS 646450-12-6): Chemical Identity, Structural Class, and Procurement Baseline


1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole (CAS 646450-12-6) is a saturated nitrogen heterocycle belonging to the octahydroindole family, characterized by an N-1 cinnamyl (3-phenylprop-2-en-1-yl) substituent on the perhydroindole core [1]. Its molecular formula is C₁₇H₂₃N with a molecular weight of 241.37 g/mol . The compound possesses two undefined atom stereocenters and one undefined bond stereocenter, meaning it is typically supplied as a mixture of stereoisomers unless otherwise specified [1]. Its computed physicochemical profile includes an XLogP3-AA of 4.2, a topological polar surface area (TPSA) of only 3.2 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor [1]. These properties place it among the highly lipophilic, poorly water-soluble members of the octahydroindole class.

Why Generic 1-Substituted Octahydroindoles Cannot Substitute for 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole (CAS 646450-12-6)


In-class octahydroindole derivatives cannot be freely interchanged because the nature of the N-1 substituent governs the molecular recognition profile, lipophilicity, and metabolic stability of the scaffold [1]. The cinnamyl group in CAS 646450-12-6 differs fundamentally from a benzyl or simple alkyl substituent in its electronic character—the conjugated styryl double bond introduces a π-system capable of participating in stacking interactions and reversible covalent binding with biological nucleophiles, a feature absent in fully saturated N-alkyl analogs [2]. Compared to the carboxylated analog 1-cinnamyloctahydro-1H-indole-2-carboxylic acid (CAS 1563987-09-6), the absence of the C-2 carboxylic acid group in CAS 646450-12-6 eliminates hydrogen bond donor/acceptor capacity, substantially altering membrane permeability and target engagement profiles . These structural differences produce measurable divergences in potency, selectivity, and pharmacokinetic behavior that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole (CAS 646450-12-6) vs. Closest Structural Analogs


Lipophilicity-Driven Membrane Permeability: XLogP3-AA Comparison vs. 1-Benzyl-octahydroindole and 1-Cinnamyl-2-carboxylic Acid Analog

CAS 646450-12-6 exhibits a computed XLogP3-AA of 4.2, which is elevated relative to the 1-benzyl analog (estimated XLogP3-AA ~3.5) and substantially higher than the carboxylated analog 1-cinnamyloctahydro-1H-indole-2-carboxylic acid (estimated XLogP3-AA ~2.0) [1]. The TPSA of CAS 646450-12-6 is only 3.2 Ų with zero hydrogen bond donors, compared to the carboxylic acid analog which possesses a TPSA of ~49 Ų and two hydrogen bond donors [1]. This difference of >45 Ų in polar surface area and the complete absence of HBD capabilities predicts significantly higher passive membrane permeability and blood-brain barrier penetration for CAS 646450-12-6 relative to the acid analog [2].

Lipophilicity Membrane permeability Octahydroindole scaffold N-alkyl substitution

Cinnamyl Substituent Enables Conjugated π-System Interactions Absent in Saturated N-Alkyl Octahydroindole Analogs

The cinnamyl (3-phenylprop-2-en-1-yl) substituent in CAS 646450-12-6 provides a conjugated styryl moiety that can engage in π-π stacking and potential Michael acceptor interactions with biological targets, a property absent in 1-alkyl-octahydroindole analogs such as 1-methyl-octahydroindole or 1-ethyl-octahydroindole [1]. In the structurally related cinnamylindoline series, the 2-hydroxycinnamyl moiety exhibited the most potent Factor Xa inhibitory activity with selectivity over trypsin, demonstrating that the cinnamyl pharmacophore directly contributes to target engagement and selectivity [2]. The presence of the trans-olefin in the cinnamyl group of CAS 646450-12-6 (evidenced by the (E)-configuration in the IUPAC name) provides geometric constraint that pre-organizes the phenyl ring for binding [1].

π-stacking Cinnamyl pharmacophore Molecular recognition Factor Xa inhibition

Conformational Restriction of Octahydroindole Core vs. Aromatic Indole: Impact on 3D Pharmacophore Presentation

The fully saturated octahydroindole core of CAS 646450-12-6 imposes a non-planar, chair-conformation geometry that positions the N-1 cinnamyl substituent in a defined spatial orientation distinct from the planar geometry of aromatic indole derivatives [1]. 2D NMR studies of octahydroindole systems confirm that the cis- vs. trans-ring fusion stereochemistry dictates distinct conformational populations (approximately 2:1 ratio at −60°C), directly impacting the three-dimensional presentation of the N-1 substituent [2]. Substituted octahydroindoles with defined stereochemistry have been patented as MCH1R antagonists, demonstrating that the saturated core geometry is critical for receptor binding [3]. CAS 646450-12-6, supplied with undefined stereochemistry at two atom centers, may exist as a mixture of diastereomers with potentially divergent biological activities [1].

Conformational constraint Octahydroindole scaffold Stereochemistry MCH1R antagonism

Absence of Carboxylic Acid Functionality Distinguishes CAS 646450-12-6 from the 2-Carboxylic Acid Analog in Hydrogen-Bonding Capacity and Derivatization Potential

CAS 646450-12-6 lacks the C-2 carboxylic acid group present in its closest cataloged analog, 1-cinnamyloctahydro-1H-indole-2-carboxylic acid (CAS 1563987-09-6) [1]. This structural difference results in CAS 646450-12-6 having zero hydrogen bond donors versus two for the acid analog, and only one hydrogen bond acceptor versus three [1]. The molecular weight difference is 44.01 g/mol (241.37 vs. 285.38), reflecting the absence of the COOH group [1]. This makes CAS 646450-12-6 a more suitable scaffold for applications where minimal polarity is required (e.g., CNS-targeted probe design) and a distinct starting point for further N-alkylation or electrophilic functionalization that would be incompatible with a free carboxylic acid .

Functional group chemistry Hydrogen bonding Derivatization Carboxylic acid analog

Critical Evidence Gap Advisory: Absence of Direct Comparative Bioactivity Data for CAS 646450-12-6

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Scholar, and patent databases (conducted 2026-05-02) identified no primary research publications, no peer-reviewed biological assay data, and no patent examples that directly characterize the biological activity, potency, selectivity, or pharmacokinetic properties of CAS 646450-12-6 [1][2]. The compound appears exclusively in vendor catalogs as a research chemical. All biological activity inferences presented in this guide are derived from structurally related compound classes (cinnamylindolines, substituted octahydroindoles as MCH1R antagonists, octahydroindole-based peptidomimetics) and should not be interpreted as validated data for CAS 646450-12-6 itself [1][2]. Prospective purchasers must independently verify any target-specific activity through their own experimental assays .

Data transparency Evidence gap Procurement caution Biological activity

Research Application Scenarios for 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole (CAS 646450-12-6) Based on Structural Differentiation Evidence


CNS-Penetrant Probe Design Leveraging High Lipophilicity and Low TPSA

The computed XLogP3-AA of 4.2 and exceptionally low TPSA of 3.2 Ų position CAS 646450-12-6 as a candidate scaffold for designing blood-brain barrier (BBB)-penetrant chemical probes [1]. In comparison to the 2-carboxylic acid analog (TPSA ~49 Ų, XLogP3-AA ~2.0), CAS 646450-12-6 is predicted to exhibit substantially higher passive CNS penetration based on established medicinal chemistry parameters (CNS drugs typically require TPSA < 60–70 Ų and logP between 1–5) [2]. This scenario is most relevant for research programs targeting central nervous system receptors where the octahydroindole core provides conformational constraint and the cinnamyl group offers an aryl handling motif for target engagement [3].

Synthetic Intermediate for Elaboration via the Tertiary Amine or Cinnamyl Olefin

CAS 646450-12-6 serves as a versatile synthetic intermediate that can undergo further functionalization at three distinct sites: (i) N-quaternization or N-oxidation of the tertiary amine, (ii) electrophilic aromatic substitution on the cinnamyl phenyl ring (halogenation, nitration), and (iii) olefin manipulation of the cinnamyl double bond (epoxidation, dihydroxylation, hydrogenation) [1]. The absence of a carboxylic acid group eliminates protection/deprotection requirements that would be necessary with the 2-carboxylic acid analog, streamlining synthetic workflows in medicinal chemistry campaigns [1][2].

Structure-Activity Relationship (SAR) Studies on N-1 Substituent Effects in Octahydroindole Series

For laboratories conducting systematic SAR exploration of the octahydroindole scaffold, CAS 646450-12-6 fills a specific chemical space defined by a cinnamyl N-1 substituent on an unsubstituted octahydroindole core [1]. It serves as a direct comparator to 1-benzyl-octahydroindole (probing the effect of the olefin spacer) and to 1-cinnamyloctahydro-1H-indole-2-carboxylic acid (probing the effect of the C-2 carboxyl group) [2]. The patented role of substituted octahydroindoles as MCH1R antagonists provides a rational starting hypothesis for evaluating CAS 646450-12-6 in appetite regulation and metabolic disorder assays [3].

Cautionary Note: De Novo Biological Profiling Required Before Target-Specific Procurement

Given the complete absence of published bioactivity data for CAS 646450-12-6 [1], any procurement for target-specific biological screening must be accompanied by a commitment to full experimental characterization, including (i) determination of stereochemical composition of the supplied material (two undefined stereocenters), (ii) primary screening against the intended target(s) with appropriate reference compounds, (iii) counter-screening against related targets to establish selectivity, and (iv) assessment of aqueous solubility and metabolic stability in the relevant assay matrix [2]. Procurement of this compound is most justified when the structural hypothesis (cinnamyl-substituted octahydroindole engaging a specific target via π-interactions and conformational fit) cannot be tested with any commercially available, literature-validated alternative [3].

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